molecular formula C16H22N6O3S B10989781 methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10989781
M. Wt: 378.5 g/mol
InChI Key: MLSDRFGLONVSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: Several synthetic approaches lead to this compound:

    Triethyl Orthoformate and Sodium Azide:

    Alcohols and Aldehydes:

Industrial Production:: The industrial production of this compound involves scalable methods based on the above synthetic routes. Optimization ensures high yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

This compound finds applications across diverse fields:

    Chemistry: As a versatile building block for novel molecules.

    Biology: Potential bioactivity (antibacterial, antifungal, etc.).

    Medicine: Investigated for its pharmacological effects.

    Industry: Used in material science and drug development.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate stands out for its unique structure, similar compounds include:

    Other Tetrazole Derivatives: Explore related tetrazole-based molecules.

Biological Activity

Methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological profiles based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₈H₂₃N₅O₃S
  • Molecular Weight : 385.48 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The IC₅₀ values for some derivatives were reported in the low micromolar range (0.08–12.07 mM), indicating potent activity against tumor cells .
CompoundIC₅₀ (µM)Cell Line
Thiazole Derivative A10NCI-H23 (lung cancer)
Thiazole Derivative B15HCT-15 (colon cancer)
Thiazole Derivative C12DU-145 (prostate cancer)

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The tetrazole moiety is known to enhance the anti-inflammatory activity of compounds by modulating cytokine release:

  • Mechanism of Action : Studies suggest that the compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages .

Case Studies and Research Findings

Several research studies have explored the biological activity of methyl 5-propyl derivatives:

  • Study on Cytotoxicity : A study examined a series of thiazole derivatives and found that those with longer aliphatic chains exhibited higher cytotoxicity against cancer cells, suggesting a structure–activity relationship (SAR) that favors specific substitutions .
  • Inflammation Model : In an experimental model of inflammation, compounds similar to methyl 5-propyl showed significant inhibition of edema formation and reduced levels of inflammatory mediators .
  • Docking Studies : Computational studies indicated that the compound binds effectively to key targets involved in cancer progression and inflammation, supporting its potential as a lead compound for further development .

Properties

Molecular Formula

C16H22N6O3S

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 5-propyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H22N6O3S/c1-3-7-11-12(13(23)25-2)18-15(26-11)19-14(24)16(8-5-4-6-9-16)22-10-17-20-21-22/h10H,3-9H2,1-2H3,(H,18,19,24)

InChI Key

MLSDRFGLONVSTF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.